molecular formula C18H19NO3 B5081050 3-(4-butoxybenzyl)-1,3-benzoxazol-2(3H)-one

3-(4-butoxybenzyl)-1,3-benzoxazol-2(3H)-one

Cat. No.: B5081050
M. Wt: 297.3 g/mol
InChI Key: COXHKMWIAKXTDV-UHFFFAOYSA-N
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Description

3-(4-butoxybenzyl)-1,3-benzoxazol-2(3H)-one is an organic compound that belongs to the benzoxazole family. This compound is characterized by the presence of a benzoxazole ring substituted with a butoxybenzyl group. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-butoxybenzyl)-1,3-benzoxazol-2(3H)-one typically involves the condensation of 4-butoxybenzylamine with salicylaldehyde, followed by cyclization. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a catalyst like acetic acid. The reaction mixture is usually heated under reflux to facilitate the formation of the benzoxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-butoxybenzyl)-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzoxazole ring or the butoxybenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(4-butoxybenzyl)-1,3-benzoxazol-2(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(4-butoxybenzyl)-1,3-benzoxazol-2(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole ring can bind to active sites, inhibiting or modulating the activity of the target. The butoxybenzyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxybenzyl alcohol
  • 4-butoxybenzylamine
  • 4-butoxybenzaldehyde

Uniqueness

3-(4-butoxybenzyl)-1,3-benzoxazol-2(3H)-one is unique due to its benzoxazole ring, which imparts specific biological activities not found in simpler compounds like 4-butoxybenzyl alcohol or 4-butoxybenzylamine. The presence of the butoxybenzyl group also enhances its chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[(4-butoxyphenyl)methyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-2-3-12-21-15-10-8-14(9-11-15)13-19-16-6-4-5-7-17(16)22-18(19)20/h4-11H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXHKMWIAKXTDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649041
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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